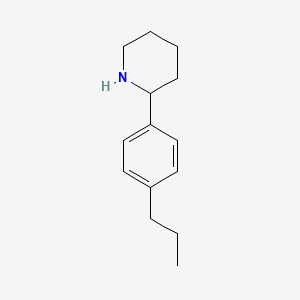

2-(4-Propylphenyl)piperidine

Description

2-(4-Propylphenyl)piperidine is a synthetic organic compound featuring a piperidine ring substituted at the 2-position with a 4-propylphenyl group. The piperidine core is a six-membered heterocyclic ring containing one nitrogen atom, while the 4-propylphenyl substituent consists of a phenyl ring with a propyl chain at the para position. This structure confers unique physicochemical and pharmacological properties, making it a subject of interest in medicinal chemistry and drug design.

For example, hydrazine hydrate and potassium hydroxide-mediated reductions of ketones (e.g., 1-(4-propylphenyl)ethanone) could be adapted for synthesizing such derivatives .

Properties

Molecular Formula |

C14H21N |

|---|---|

Molecular Weight |

203.32 g/mol |

IUPAC Name |

2-(4-propylphenyl)piperidine |

InChI |

InChI=1S/C14H21N/c1-2-5-12-7-9-13(10-8-12)14-6-3-4-11-15-14/h7-10,14-15H,2-6,11H2,1H3 |

InChI Key |

NVVXISSLEOFQNU-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC=C(C=C1)C2CCCCN2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of piperidine derivatives, including 2-(4-Propylphenyl)piperidine, involves various methods. One common approach is the hydrogenation of pyridine derivatives . Another method involves the use of metal- and organocatalysis for the preparation of piperidines . Additionally, photochemical methods can be employed to obtain bicyclic piperidinones from dienes via [2 + 2] intramolecular cycloaddition, which can then be reduced to piperidines .

Industrial Production Methods: Industrial production of piperidine derivatives often involves eco-friendly and highly diastereoselective synthesis methods. For example, iron-catalyzed thermodynamic equilibration of 2-alkenyl 6-substituted piperidines allows the isolation of enriched mixtures of the most stable cis-isomers .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Propylphenyl)piperidine undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the functionalization and modification of the compound to achieve desired properties.

Common Reagents and Conditions: Common reagents used in the reactions of piperidine derivatives include primary amines, diols, and Grignard reagents . Conditions such as microwave irradiation and the use of Cp*Ir complexes are also employed to achieve efficient cyclocondensation and N-heterocyclization .

Major Products: The major products formed from these reactions include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These products have significant applications in the pharmaceutical industry due to their biological activity.

Scientific Research Applications

2-(4-Propylphenyl)piperidine has various scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Piperidine derivatives are crucial for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals and have been extensively studied for their pharmacological applications .

Mechanism of Action

The mechanism of action of piperidine derivatives involves the regulation of several crucial signaling pathways. For example, piperidine acts as a potential clinical agent against cancers by regulating pathways such as STAT-3, NF-κB, PI3k/Akt, JNK/p38-MAPK, and TGF-β/SMAD . These pathways are essential for the establishment and progression of cancers, and their regulation by piperidine derivatives leads to therapeutic effects.

Comparison with Similar Compounds

Structural and Substitution Patterns

The pharmacological and physicochemical profiles of piperidine derivatives are heavily influenced by substituent type, position, and electronic properties. Below is a comparative analysis of structurally related compounds:

Key Observations :

- Substituent Position : The 2-position substitution in 2-(4-Propylphenyl)piperidine may confer distinct conformational preferences compared to 4-substituted analogs (e.g., 4-[2-(4-methoxyphenyl)phenyl]piperidine), affecting receptor binding .

Pharmacological Properties

Structure-activity relationship (SAR) studies highlight critical trends:

Neuronal Nicotinic Acetylcholine Receptor (nAChR) Modulation

- KAB-18: A phenylpropyl-substituted piperidine derivative exhibited low potency (IC₅₀ = 10.2 μM) and significant non-nAChR effects (>90%) .

- COB-3: Replacing the phenylpropyl group with a smaller alkyl chain (e.g., methyl) increased potency 14-fold and eliminated non-receptor actions .

Serotonin and Norepinephrine Reuptake Inhibition

- 4-[2-(2-Fluorophenoxymethyl)phenyl]piperidine: Fluorine's electron-withdrawing effects enhance interactions with monoamine transporters, demonstrating dual reuptake inhibition .

- 2-(4-Propylphenyl)piperidine : The propyl chain’s inductive effects are weaker than fluorine, likely reducing transporter affinity but improving metabolic stability.

Physicochemical Properties

Comparative data from related compounds:

*LogP values estimated based on substituent contributions.

Key Notes:

Biological Activity

2-(4-Propylphenyl)piperidine is a compound belonging to the piperidine family, which has garnered attention due to its potential biological activities. The piperidine moiety is known for its diverse pharmacological properties, including neuroprotective, anticancer, and antimicrobial effects. This article aims to summarize the biological activity of 2-(4-Propylphenyl)piperidine based on recent research findings, case studies, and data analysis.

Chemical Structure and Properties

2-(4-Propylphenyl)piperidine can be represented by the following structural formula:

This compound features a piperidine ring substituted with a propylphenyl group, which may influence its interaction with various biological targets.

Neuroprotective Effects

Research indicates that piperidine derivatives exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Parkinson's and Alzheimer's. 2-(4-Propylphenyl)piperidine has been evaluated for its effects on neuroinflammation and neuronal survival. In vitro studies have shown that it can modulate signaling pathways associated with neuronal apoptosis and inflammation .

Anticancer Properties

Piperidine derivatives are recognized for their anticancer activities. Studies suggest that 2-(4-Propylphenyl)piperidine may induce apoptosis in cancer cells through the activation of key signaling pathways such as NF-κB and PI3K/Akt. These pathways are crucial in regulating cell survival and proliferation. In a comparative study, the compound demonstrated significant cytotoxicity against various cancer cell lines, including breast and prostate cancers .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Breast Cancer (MCF-7) | 15 | Induction of apoptosis via caspase activation |

| Prostate Cancer (PC-3) | 20 | Inhibition of PI3K/Akt pathway |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary screenings indicated that 2-(4-Propylphenyl)piperidine exhibits activity against several bacterial strains, suggesting potential applications in treating infections .

Study on Neuroprotection

In a controlled study involving animal models, 2-(4-Propylphenyl)piperidine was administered to evaluate its neuroprotective effects against induced neurotoxicity. Results indicated a significant reduction in neuronal death and inflammation markers compared to control groups, highlighting its potential as a therapeutic agent in neurodegenerative disorders .

Anticancer Efficacy

A detailed investigation into the anticancer properties of 2-(4-Propylphenyl)piperidine revealed its ability to inhibit tumor growth in xenograft models. The compound was shown to downregulate key proteins involved in cell cycle progression and promote apoptosis through intrinsic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.